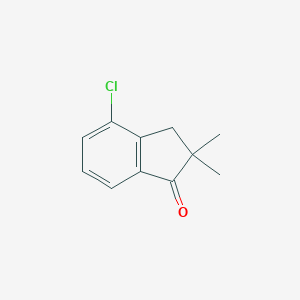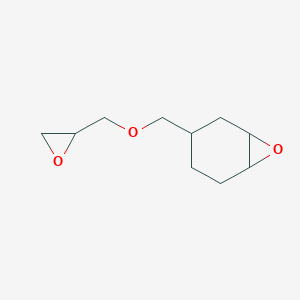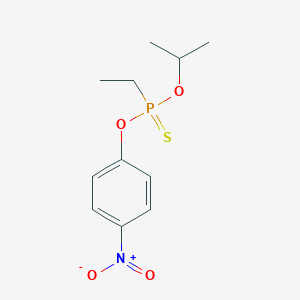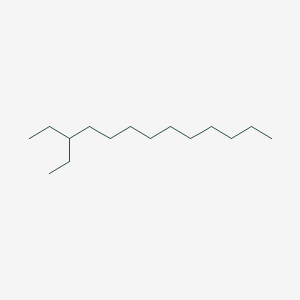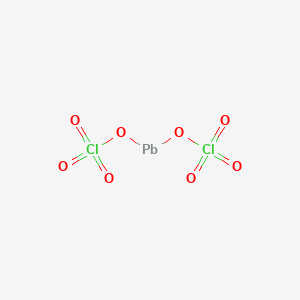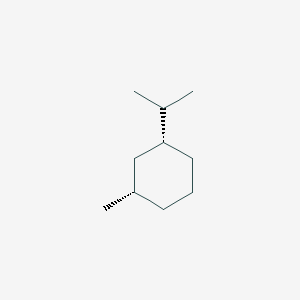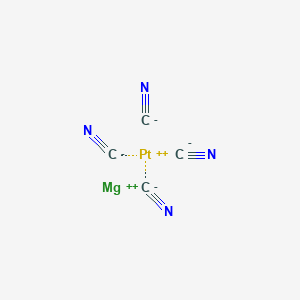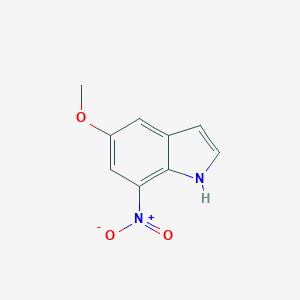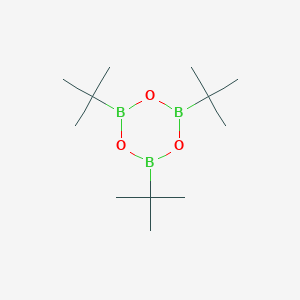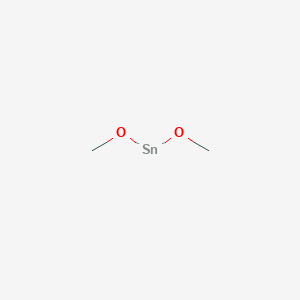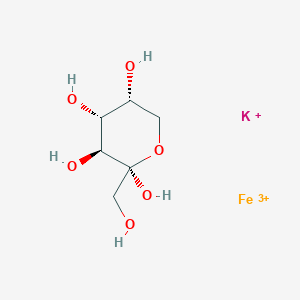
Ferric fructose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric fructose is a complex of ferric iron and fructose that has gained attention in recent years due to its potential applications in the field of medicine. The compound is synthesized by reacting ferric chloride with fructose, and the resulting product has been studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of ferric fructose is not fully understood, but it is believed to involve the antioxidant and anti-inflammatory properties of the compound. Ferric fructose has been shown to scavenge free radicals and reactive oxygen species, which can cause damage to cells and tissues. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. These mechanisms may contribute to the protective effects of ferric fructose against various diseases.
Biochemische Und Physiologische Effekte
Ferric fructose has been shown to have various biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Ferric fructose has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and protein carbonyls. In addition, the compound has been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. These effects suggest that ferric fructose may have potential therapeutic applications for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ferric fructose has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Ferric fructose is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to using ferric fructose in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound has limited stability in acidic or basic conditions, which can affect its properties.
Zukünftige Richtungen
There are several future directions for research on ferric fructose. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of ferric fructose, which could provide insight into its potential therapeutic applications. Additionally, more studies are needed to evaluate the safety and efficacy of ferric fructose in animal models and clinical trials. Finally, the potential use of ferric fructose in combination with other compounds for the treatment of various diseases should be explored.
Synthesemethoden
Ferric fructose is synthesized by reacting ferric chloride with fructose in an aqueous solution. The reaction results in the formation of a complex between the ferric iron and fructose molecules. The product is then purified and dried to obtain the final ferric fructose compound. The synthesis method has been optimized to produce high yields of the compound, and the purity of the product has been confirmed through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Ferric fructose has been studied for its potential applications in the field of medicine. The compound has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. Ferric fructose has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. The compound has also been investigated for its ability to protect against oxidative stress and inflammation, which are common factors in many diseases.
Eigenschaften
CAS-Nummer |
12286-76-9 |
|---|---|
Produktname |
Ferric fructose |
Molekularformel |
C6H12FeKO6+4 |
Molekulargewicht |
275.1 g/mol |
IUPAC-Name |
potassium;(2S,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol;iron(3+) |
InChI |
InChI=1S/C6H12O6.Fe.K/c7-2-6(11)5(10)4(9)3(8)1-12-6;;/h3-5,7-11H,1-2H2;;/q;+3;+1/t3-,4-,5+,6+;;/m1../s1 |
InChI-Schlüssel |
SPNHUEKXVKBAQQ-WMUOJARJSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O)O.[K+].[Fe+3] |
SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O.[K+].[Fe+3] |
Kanonische SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O.[K+].[Fe+3] |
Synonyme |
Ferric fructose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



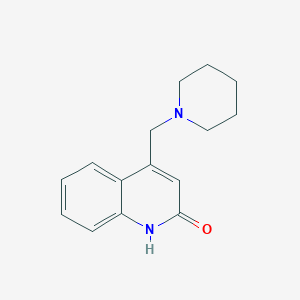
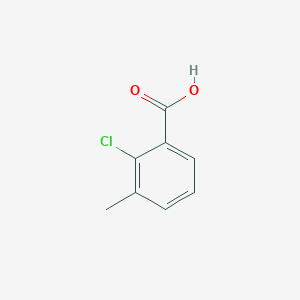
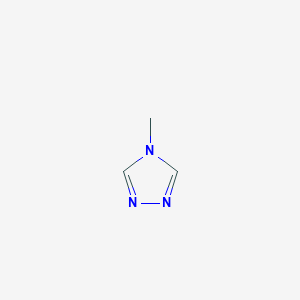
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
